Benz(a)anthracen-8-ol, 7,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracen-8-ol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a hydroxyl group at the 8 position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-8-ol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of Benz(a)anthracen-8-ol, 7,12-dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracen-8-ol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benz[a]anthracene derivatives, quinones, and simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracen-8-ol, 7,12-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to carcinogenesis and mutagenesis due to its ability to induce tumors in laboratory animals.
Medicine: Research on this compound has contributed to understanding the mechanisms of cancer development and the potential for developing anti-cancer therapies.
Industry: It is used in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of Benz(a)anthracen-8-ol, 7,12-dimethyl- involves its metabolic activation to form reactive intermediates that can bind to DNA and proteins. This binding can lead to mutations and the initiation of carcinogenesis. The compound primarily targets the cytochrome P450 enzyme system, leading to the formation of epoxides and dihydrodiols, which are the active metabolites responsible for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[a]anthracene: The parent compound without the methyl and hydroxyl groups.
7,12-Dimethylbenz[a]anthracene: Similar structure but lacks the hydroxyl group at the 8 position.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Uniqueness
Benz(a)anthracen-8-ol, 7,12-dimethyl- is unique due to the presence of both methyl and hydroxyl groups, which influence its reactivity and biological activity. The hydroxyl group at the 8 position enhances its ability to form reactive intermediates, making it a potent carcinogen and a valuable compound for studying the mechanisms of chemical carcinogenesis .
Eigenschaften
CAS-Nummer |
62064-44-2 |
---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7,12-dimethylbenzo[a]anthracen-8-ol |
InChI |
InChI=1S/C20H16O/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11,21H,1-2H3 |
InChI-Schlüssel |
VVFZEGSNFDMQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.